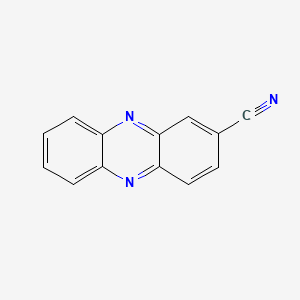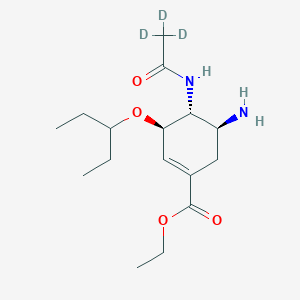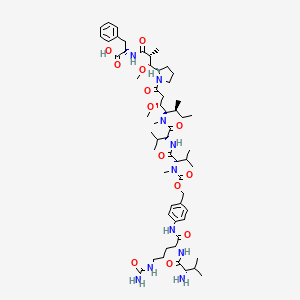
z-2-Phenylpropionaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
z-2-Phenylpropionaldoxime is an organic compound belonging to the class of aldoximes. Aldoximes are characterized by the presence of a functional group with the general structure R-CH=N-OH, where R is an organic substituent. This compound is specifically derived from 2-phenylpropionaldehyde and is known for its applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of z-2-Phenylpropionaldoxime typically involves the reaction of 2-phenylpropionaldehyde with hydroxylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under mild acidic or basic conditions to facilitate the formation of the oxime group.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: z-2-Phenylpropionaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Applications De Recherche Scientifique
z-2-Phenylpropionaldoxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of z-2-Phenylpropionaldoxime involves its interaction with specific molecular targets and pathways. The oxime group can coordinate with metal ions or form hydrogen bonds with amino acid residues in enzymes, influencing their activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological processes.
Comparaison Avec Des Composés Similaires
- Phenylacetaldoxime
- 3-Phenylpropionaldoxime
- 4-Phenylbutyraldoxime
Comparison: z-2-Phenylpropionaldoxime is unique due to its specific structure and reactivity. Compared to other similar compounds, it exhibits distinct chemical behavior and biological activities. For instance, its ability to form stable complexes with metal ions and its reactivity towards specific reagents make it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(NZ)-N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3/b10-7- |
Clé InChI |
SETWHVMVMWYJQA-YFHOEESVSA-N |
SMILES isomérique |
CC(/C=N\O)C1=CC=CC=C1 |
SMILES canonique |
CC(C=NO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)




![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)



